molecular formula C14H15N5O3 B11463678 N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B11463678
M. Wt: 301.30 g/mol
InChI Key: KFLVEASHPRXSDI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with various functional groups that contribute to its chemical properties and reactivity.

Preparation Methods

The synthesis of N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields within a short reaction time . Another method involves the use of phosphorus oxychloride as a reagent, which requires refluxing at elevated temperatures .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor of various enzymes, including those involved in metabolic pathways and signal transduction . The compound’s structure allows it to bind to active sites, blocking the activity of the target enzyme and thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds to N-(4-methoxyphenyl)-2-methyl-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide include other triazolopyrimidines, such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-methyl-5-oxo-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C14H15N5O3/c1-8-15-14-17-12(20)7-11(19(14)18-8)13(21)16-9-3-5-10(22-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,16,21)(H,15,17,18,20)

InChI Key

KFLVEASHPRXSDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(CC(=O)NC2=N1)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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